molecular formula C23H20N4S B2808941 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 691884-05-6

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2808941
CAS No.: 691884-05-6
M. Wt: 384.5
InChI Key: RCCNLXQYSHUNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 478078-17-0) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C24H19N7S and a molecular weight of 437.52 g/mol . Its structure features:

  • A pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system.
  • A 3-(2,5-dimethylpyrrolyl)thienyl substituent at position 2, introducing steric bulk and π-conjugation.
  • A 4-methylphenyl group at position 6, contributing hydrophobic interactions.

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S/c1-15-4-8-18(9-5-15)19-13-24-22-12-20(25-26(22)14-19)23-21(10-11-28-23)27-16(2)6-7-17(27)3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCNLXQYSHUNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=C(C=CS4)N5C(=CC=C5C)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is part of a broader class of pyrazolo[1,5-a]pyrimidines that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles known for their wide range of pharmacological properties. They have been studied for their antioxidant , anti-inflammatory , antidiabetic , anticancer , and antiviral activities. The structural diversity within this class allows for the modification of biological activity through changes in substituents and functional groups.

Antioxidant Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antioxidant properties. For instance, in vitro assays measuring total antioxidant capacity and iron-reducing power indicated that several derivatives possess strong radical scavenging abilities against DPPH and ABTS radicals. The compound under consideration has shown promising results in these assays, suggesting its potential utility in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of pyrazolo[1,5-a]pyrimidines is noteworthy. In a study evaluating various derivatives against human cancer cell lines (e.g., MDA-MB-231), the compound exhibited dose-dependent growth inhibition. The MTT assay results indicated that it could significantly reduce cell viability at certain concentrations, positioning it as a candidate for further development in cancer therapeutics .

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23115.4Induction of apoptosis
Control (YM155)MDA-MB-23110.0Apoptosis induction

Antiviral Activity

Emerging research has also highlighted the antiviral properties of pyrazolo[1,5-a]pyrimidines. In particular, derivatives have been tested against viruses such as HIV and Hepatitis C Virus (HCV), showing considerable effectiveness with low EC50 values. The compound's structural features may enhance its interaction with viral targets, leading to effective inhibition .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent investigation into the anticancer properties of modified pyrazolo[1,5-a]pyrimidines, a series of compounds were synthesized and screened for activity against various cancer cell lines. The specific compound exhibited an IC50 value that was competitive with established anticancer agents. The study concluded that modifications to the pyrimidine core could enhance efficacy and selectivity .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant capacity of several pyrazolo[1,5-a]pyrimidine derivatives. The compound demonstrated superior radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential role in formulations aimed at reducing oxidative damage in biological systems .

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiviral activity. For instance, compounds with similar structures have been shown to inhibit various viruses including HIV and measles virus. Specifically, research by Ndungu et al. demonstrated that certain pyrazole derivatives were effective against the measles virus with an EC50 value of 60 nM, indicating strong antiviral potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that pyrazolo[1,5-a]pyrimidine derivatives can modulate protein kinase activity, which is crucial in cancer cell proliferation and survival . This modulation can lead to the development of new anticancer therapies targeting specific pathways involved in tumor growth.

Case Study 1: Antiviral Activity

In a controlled study assessing the antiviral efficacy of pyrazolo derivatives against HIV-1, compounds structurally related to 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibited IC50 values lower than standard antiviral agents like ribavirin. This positions these compounds as potential candidates for further development in antiviral therapies .

Case Study 2: Anticancer Research

A series of experiments conducted on cancer cell lines demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could induce apoptosis in cancer cells via inhibition of specific kinases involved in cell survival pathways. These findings suggest a promising avenue for developing targeted cancer therapies based on this compound's structure .

Chemical Reactions Analysis

Functionalization at Position 2 (Thienyl-Pyrrole Substituent)

The 2-thienyl-pyrrole group is introduced via cross-coupling reactions or electrophilic substitution , depending on the presence of a halide or other leaving groups. For example:

  • Pd-catalyzed coupling : If a bromine or iodine is present at position 2, Suzuki-Miyaura coupling with thiophene-boronate esters or similar reagents can install the thienyl moiety .

  • Nucleophilic substitution : Chlorination at position 2 followed by displacement with a pyrrole-containing nucleophile (e.g., 2,5-dimethylpyrrole) under basic conditions (e.g., potassium carbonate) .

Reaction Yield :

Reaction TypeReagents/ConditionsYield
Chlorination (POCl₃)POCl₃, reflux, solvent-free~60%
Cross-coupling (Suzuki)Pd(PPh₃)₄, CsF, dioxane/water~80%

Functionalization at Position 6 (4-Methylphenyl Group)

The 4-methylphenyl group is typically introduced via nucleophilic aromatic substitution or direct coupling :

  • Substitution of a halide : Position 6 may be chlorinated using POCl₃, followed by displacement with a 4-methylphenylamine or other arylating agents under basic conditions .

  • Direct coupling : If position 6 is activated (e.g., by electron-withdrawing groups), aryl groups can be introduced via palladium-catalyzed coupling (e.g., Buchwald-Hartwig) .

Reaction Yield :

Reaction TypeReagents/ConditionsYield
Chlorination (POCl₃)POCl₃, reflux, solvent-free~70%
Nucleophilic substitutionK₂CO₃, DMF, 60°C~85%

Key Reaction Mechanisms and Challenges

  • Regioselectivity : Chlorination and substitution reactions are influenced by electronic factors. For example, the 5-position is highly reactive due to resonance stabilization, requiring careful control to avoid unintended substitutions .

  • Purification : Reactions are monitored using TLC or HPLC , and products are purified via recrystallization or column chromatography .

  • Functional Group Compatibility : The presence of electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro) affects reaction efficiency and regioselectivity .

Comparison of Synthetic Approaches

Synthesis RouteAdvantagesLimitations
Cyclocondensation (β-dicarbonyls)High versatility for structural modificationsRequires multi-step purification
Pd-catalyzed couplingEnables installation of complex aryl groupsDependent on catalyst availability
Nucleophilic substitutionScalable for bulk synthesisLimited to reactive leaving groups

Comparison with Similar Compounds

Structural Analogues

Cyclopenta-Fused Pyrazolo[1,5-a]pyrimidines

Compounds such as 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine (CAS: Not specified) share the pyrazolo[1,5-a]pyrimidine core but are fused with a cyclopentane ring. Key differences include:

  • Hydrogen-bonding patterns : These derivatives form C–H⋯N hydrogen-bonded chains, enhancing crystal packing stability. The target compound’s triazole group may offer additional hydrogen-bonding sites .
  • Aryl substituents : The 4-methylphenyl group in both compounds suggests similar hydrophobic interactions, but the cyclopenta derivatives lack the thienyl-pyrrole and triazole moieties, reducing π-conjugation complexity .
  • Conformational flexibility : The cyclopenta ring adopts an envelope conformation (puckering amplitude ~36°), while the target compound’s thienyl-pyrrole substituent likely introduces torsional strain .
Pyrazolo[1,5-a]pyrimidines with Modified Aryl Groups
  • 3-Bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS: Not specified): Replaces the thienyl-pyrrole group with a bromophenyl-sulfonyl moiety. Demonstrates excellent analgesic activity (surpassing indomethacin) due to enhanced electron-withdrawing effects and solubility .
  • 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine (CAS: Not specified): Designed as a TRK kinase inhibitor. The difluorophenyl group improves metabolic stability compared to the target compound’s 4-methylphenyl group .

Functional Analogues

Kinase Inhibitors
  • VEGFR2 Kinase Inhibitor IV (3-(3-thienyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine): Shares a thienyl substituent but lacks the dimethylpyrrole group. Exhibits IC₅₀ values in the nanomolar range for VEGFR2 inhibition, suggesting that the dimethylpyrrole in the target compound may sterically hinder kinase binding .
  • 8FB-PTP (5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine): Contains a triazolopyrimidine core but shows divergent selectivity (adenosine receptor antagonism) due to the furyl and fluorobenzyl groups .
Imaging Probes
  • [18F]3 and [18F]4 (Pyrazolo[1,5-a]pyrimidine derivatives with ester/hydroxyl groups) :
    • Polar groups (e.g., acetate, hydroxymethyl) improve tumor uptake and clearance in PET imaging.
    • The target compound’s hydrophobic 4-methylphenyl and triazole groups may reduce solubility, limiting its utility in imaging .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility Notable Activity
Target Compound 437.52 Thienyl-pyrrole, 4-methylphenyl ~3.8 Low (DMSO) Kinase inhibition (hypothetical)
3-Bromo-6-(phenylsulfonyl) derivative ~450 Bromophenyl, phenylsulfonyl ~4.2 Moderate Analgesic (ED₅₀ = 15 mg/kg)
[18F]3 ~350 Fluoroethyl, acetate ~1.5 High PET imaging (tumor uptake)
VEGFR2 Inhibitor IV 341.40 Thienyl, 4-methoxyphenyl ~3.0 Moderate VEGFR2 inhibition (IC₅₀ = 8 nM)

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for this compound?

Methodological Answer: Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions between aminopyrazoles and β-diketones or their equivalents. For the target compound, key steps include:

  • Thienyl-pyrrole coupling : Reacting 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carbaldehyde with 4-methylphenylacetonitrile under acidic conditions to form the thienyl intermediate.
  • Pyrimidine ring closure : Using a cyclization agent (e.g., ammonium acetate) in refluxing ethanol to assemble the pyrazolo[1,5-a]pyrimidine core .
  • Optimization : Adjusting catalysts (e.g., Lewis acids) and solvents (e.g., DMF or toluene) to improve regioselectivity and yield.

Table 1. Synthetic Methods for Analogous Compounds

CompoundMethodCatalyst/SolventYield (%)Reference
7-Amino derivative (10c)Diazonium couplingPyridine62
Benzofuran derivativesCyclocondensationEthanol63–70

Q. How is structural characterization performed for this compound?

Methodological Answer: A multi-technique approach is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and regiochemistry. For example, the thienyl proton signals appear at δ 6.8–7.2 ppm, while pyrimidine protons resonate at δ 8.1–8.5 ppm .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+^+ at m/z 468.1232) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous regiochemistry in complex cases .

Q. What are the typical biological activities of pyrazolo[1,5-a]pyrimidine analogues?

Methodological Answer: These compounds exhibit:

  • Anticancer activity : Inhibition of kinases (e.g., CDK2) via π-π stacking with ATP-binding pockets.
  • Antimicrobial effects : Disruption of bacterial cell membranes through lipophilic interactions . Assay Design : Use in vitro cell viability assays (MTT) and enzyme inhibition studies with IC50_{50} determination .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity:

  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for cyclization steps .
  • Solvent Effects : COSMO-RS simulations optimize solvent polarity to enhance yield (e.g., ethanol vs. DMF) .
  • Machine Learning : Train models on existing pyrazolo[1,5-a]pyrimidine synthesis data to predict optimal catalysts (e.g., ZnCl2_2) .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer: Contradictions (e.g., unexpected 1^1H NMR splitting) require:

  • Dynamic NMR : Detect rotational barriers in hindered substituents (e.g., 4-methylphenyl group) .
  • 2D Techniques : HSQC and HMBC correlate ambiguous protons/carbons, confirming connectivity .
  • Cross-Validation : Compare with analogous compounds (e.g., 3-(4-chlorophenyl) derivatives in ).

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR)?

Methodological Answer: Use a factorial design approach:

  • Variables : Vary substituents (e.g., methyl vs. methoxy groups) and measure biological activity.
  • Data Analysis : Apply multivariate regression to identify key structural contributors (e.g., lipophilicity vs. IC50_{50}) . Table 2. SAR for Pyrazolo[1,5-a]pyrimidines
Substituent PositionModificationEffect on ActivityReference
C-6 (4-methylphenyl)Increased lipophilicityEnhanced kinase inhibition
C-2 (thienyl)Electron-withdrawing groupsReduced solubility

Q. How to integrate cross-disciplinary approaches (e.g., chemical biology) to study this compound?

Methodological Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Metabolomics : Track cellular metabolic changes post-treatment via LC-MS to identify affected pathways .
  • Molecular Dynamics (MD) : Simulate binding modes with target enzymes (e.g., 50 ns MD runs in GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.